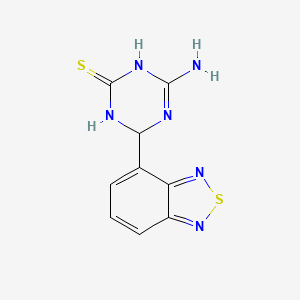

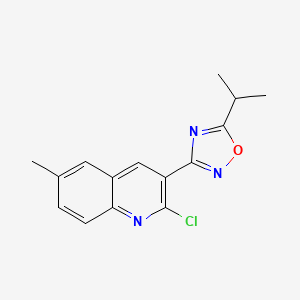

![molecular formula C6H4N2O3 B1344993 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione CAS No. 1011398-51-8](/img/structure/B1344993.png)

1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

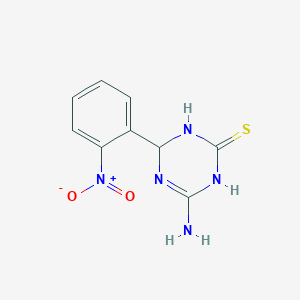

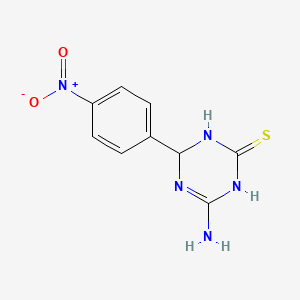

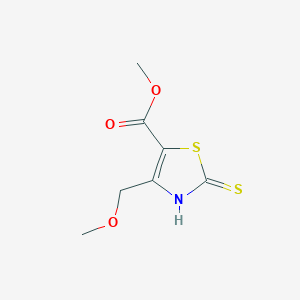

The synthesis of related heterocyclic compounds involves multi-step reactions starting from various dione precursors. For instance, the synthesis of 3-methyl-2H-furo[2,3-c]pyran-2-one is achieved in three steps from pyromeconic acid . Similarly, furan-2,3-diones react with S-methylisothiosemicarbazide hydroiodide and diaminomaleonitrile to yield novel 1,2,4-triazine-5(4H)-ones and pyrazine-2,3-dicarbonitrile derivatives . These methods could potentially be adapted for the synthesis of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione by choosing appropriate starting materials and reaction conditions.

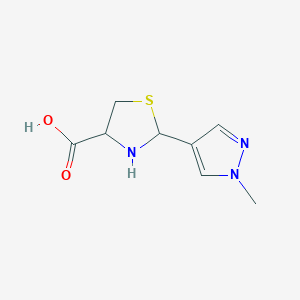

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic techniques such as NMR and IR spectroscopy. For example, the regioselectivity of condensation reactions and the structure of isomeric products can be determined by comparing their 2D z-gradient selected 1H, 15N HMBC spectra . These techniques could be applied to determine the molecular structure of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione once synthesized.

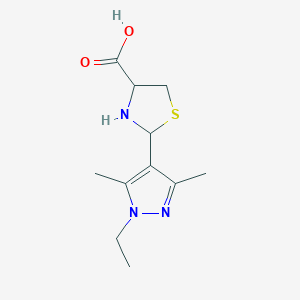

Chemical Reactions Analysis

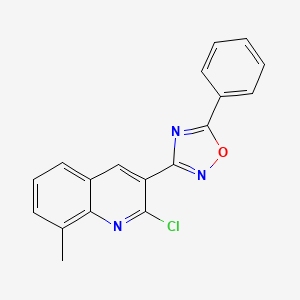

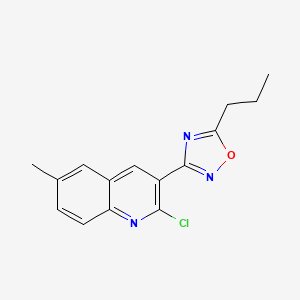

The reactivity of related compounds suggests that 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione could undergo various chemical reactions. For instance, 1H-pyrazole-3-carboxylic acid derivatives are known to react with binucleophiles to form carboxamides and carboxylates . Cyclocondensation reactions are also common, leading to the formation of pyrazolo[3,4-d]pyridazines . These reactions could be explored for the compound to synthesize new derivatives with potential biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione are not directly reported, the properties of similar compounds can provide some insights. Heterocyclic compounds like those mentioned often exhibit a range of biological activities and can serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals . The solubility, melting point, and stability of these compounds can vary widely depending on their specific functional groups and molecular structure.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Studies on derivatives of pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one from the fungus Phellinus igniarius showed in vitro selective cytotoxicity against human lung and liver cancer cell lines, suggesting potential for anticancer research (Mo et al., 2004).

Chemical Synthesis and Functionalization

- Functionalization and cyclization reactions of related pyrazole derivatives have been explored, yielding ester or amide derivatives and pyrazolo[3,4-d]pyridazines, highlighting the versatility of these compounds in synthetic organic chemistry (Akçamur et al., 1997).

Novel Derivatives and Antimicrobial Activity

- The creation of new furothiazolo pyrimido quinazolinones and their evaluation against bacteria and fungi demonstrated excellent growth inhibition, indicating the potential for antimicrobial applications (Abu‐Hashem, 2018).

Catalysis and Green Chemistry

- Research into the synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones using water as a solvent and diammonium hydrogen phosphate as a catalyst represents an example of green chemistry, suggesting that compounds like 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione could also be explored in eco-friendly synthetic processes (Wu et al., 2010).

Novel Ligands and Metal Complexes

- The development of sulfur-bearing isoxazole- or pyrazole-based ligands and their coordination with Cu(I) and Zn(II) showcases the potential of structurally similar compounds in forming novel metal complexes, which could be relevant for materials science and catalysis (Urdaneta et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-methylfuro[3,4-c]pyrazole-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c1-8-4-3(2-7-8)5(9)11-6(4)10/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLWZIKMVUGNID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

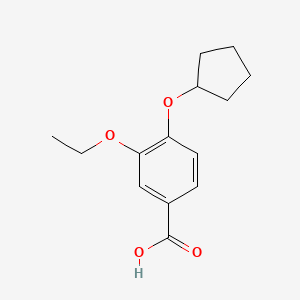

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)